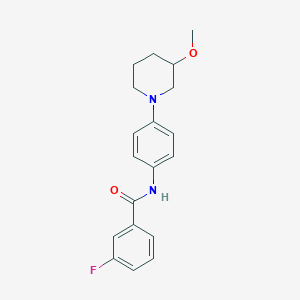

3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

- Serotonin 1A Receptors in Alzheimer's Disease : A study used a molecular imaging probe closely related to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This has implications for understanding the neurochemical changes in Alzheimer's and could guide therapeutic strategies (Kepe et al., 2006).

Oncology

- Met Kinase Inhibition in Tumors : Research on a related compound showed its efficacy as a Met kinase inhibitor, important in cancer treatment. This implies potential applications in oncological research, highlighting the role of such compounds in tumor growth inhibition (Schroeder et al., 2009).

Fluorinated Compounds Synthesis

- Fluorinated Heterocyclic Compounds : Studies on fluorine-containing benzamide analogs, akin to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide, have shown their use in synthesizing various fluorinated heterocyclic compounds, crucial in medicinal chemistry (Shi et al., 1996).

Imaging and Diagnostic Applications

- PET Imaging of Tumors : Analogues of this compound have been used in PET imaging for assessing sigma2 receptor status in tumors, crucial for understanding tumor progression and response to therapies (Tu et al., 2007).

Chemical Synthesis and Material Science

- Rhodium-Catalyzed Coupling : Research shows the use of related compounds in Rhodium-catalyzed C-H activation, indicating its significance in the synthesis of complex molecules and materials (Wu et al., 2017).

Histone Deacetylase Inhibition

- Antitumor Activity : A study on a benzamide derivative with similarities to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide revealed its role as a histone deacetylase inhibitor, indicating potential applications in cancer therapeutics (Saito et al., 1999).

Wirkmechanismus

Target of Action

Similar compounds have been known to target various proteins and enzymes .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Eigenschaften

IUPAC Name |

3-fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-24-18-6-3-11-22(13-18)17-9-7-16(8-10-17)21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBOEIZAGOPYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)

![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)

![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)

![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide](/img/structure/B2575938.png)

![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)